molecular formula C15H9N3O3 B12897297 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile CAS No. 13713-11-6

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile

Cat. No.: B12897297
CAS No.: 13713-11-6
M. Wt: 279.25 g/mol
InChI Key: YRTDVIWFGQTNQJ-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile is a specialized indole derivative of interest in organic and medicinal chemistry research. Its structure features a 2-nitrophenyl substituent and a nitrile group, which are valuable handles for further chemical transformation and diversification. Indole-based compounds are recognized as privileged scaffolds in drug discovery due to their wide presence in biologically active molecules and natural products . They have demonstrated significant potential across various therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents . The nitrophenyl moiety present in this compound suggests its potential utility as a key synthetic intermediate. Structurally similar 2-nitrophenyl substrates are commonly employed in classical indole synthesis methodologies, such as the Reissert indole synthesis, for the preparation of functionalized indole cores . Researchers can leverage this compound as a building block for the synthesis of novel indole-based compounds or for the exploration of new synthetic pathways. Specific research applications for this compound should be determined by the investigator through consultation of relevant scientific literature.

Properties

CAS No.

13713-11-6

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

1-hydroxy-2-(2-nitrophenyl)indole-3-carbonitrile

InChI

InChI=1S/C15H9N3O3/c16-9-12-10-5-1-3-7-13(10)17(19)15(12)11-6-2-4-8-14(11)18(20)21/h1-8,19H

InChI Key

YRTDVIWFGQTNQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2O)C3=CC=CC=C3[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Procedure

A typical synthetic route involves:

  • Formation of an alkyne intermediate : For example, reaction of 1-methyl-1H-indole-3-carbaldehyde with ethynylmagnesium bromide in THF at 0 °C, followed by oxidation with manganese dioxide to yield 1-(1-methyl-1H-indol-3-yl)prop-2-yn-1-one.

  • Cyclization and functionalization : The alkyne intermediate undergoes palladium-catalyzed cyclization with 2-nitrophenyl substituents, often under nitrogen atmosphere, to form the indole ring with hydroxy and nitrile functionalities. The presence of alcohol groups in the alkyne strongly directs regioselectivity during palladium insertion.

  • Reductive cyclization : Using zinc/NH4Cl or SnCl2·2H2O under controlled conditions promotes the formation of the N-hydroxyindole moiety. The reaction conditions (temperature, solvent, stoichiometry) are optimized to maximize yield and selectivity.

  • Purification and characterization : The crude product is purified by filtration through celite, solvent evaporation, and chromatographic techniques. Characterization includes 1H-NMR, 13C-NMR, and X-ray crystallography to confirm structure.

Reaction Optimization Data

Parameter Conditions Observations/Outcome
Temperature 0 °C to reflux Lower temperatures favor selective addition; reflux needed for oxidation steps
Solvent THF, CHCl3, DMSO THF preferred for Grignard and palladium steps; DMSO used in photochemical steps
Reductant Zn/NH4Cl, SnCl2·2H2O, TiCl3 Zn/NH4Cl favors N-hydroxyindole formation; TiCl3 gives mixtures
Catalyst Pd(OAc)2, elemental selenium Pd catalyst essential for cyclization; selenium catalyzes reductive N-heterocyclization
Atmosphere Nitrogen Inert atmosphere prevents oxidation side reactions
Reaction time 1–16 hours Longer times improve conversion but may increase byproducts

Mechanistic Insights

  • The palladium-catalyzed cyclization proceeds via oxidative addition of aryl iodide, coordination and insertion of the alkyne, nitrogen displacement, and reductive elimination to form the indole ring.

  • Selenium catalysis involves formation of SeCO species that deoxygenate nitrostyrenes to nitrenes, which cyclize intramolecularly to indoles.

  • Reductive cyclization at the hydroxylamine stage can yield N-hydroxyindoles, with the choice of reductant influencing the product distribution.

Alternative One-Step Catalytic Methods

A patent discloses a one-step catalytic process using substituted indole-3-carboxylic acids and o-phenylenediamines in solvents at 50–200 °C for 1–9 hours to obtain the target compound. Post-reaction, pH adjustment under ice bath conditions facilitates product isolation. This method offers a streamlined approach with potential for scale-up.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic addition to nitrones Aromatic precursors, nucleophiles, mild conditions High substitution diversity Requires careful control of nitrone intermediates
Cadogan-Sundberg synthesis o-Nitrostyrenes, triethyl phosphite or Se/CO Efficient for 2,3-disubstituted indoles Byproducts like N-ethoxyindoles
Leimgruber-Batcho synthesis o-Nitrotoluenes, DMFDMA, Zn/NH4Cl reductant Broad substrate scope Multi-step, reductant choice critical
Makosza synthesis α,β-Disubstituted ortho-nitroarylethanes, base Direct access to 1-hydroxyindoles Complex mechanism, oxidative steps
One-step catalytic process (patent) Indole-3-carboxylic acid derivatives, o-phenylenediamines, catalyst, 50–200 °C Simplified, scalable Requires optimization for specific substrates

Chemical Reactions Analysis

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, ketones, and substituted indoles.

Scientific Research Applications

Chemical Properties and Structure

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile has the molecular formula C15H9N3O3C_{15}H_{9}N_{3}O_{3} and a molecular weight of 279.25 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, making this compound a subject of interest in drug development and synthetic chemistry.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile have been screened against various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). These studies suggest that such compounds can induce apoptosis and inhibit cell proliferation, making them candidates for further development in cancer therapy .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrileA549TBD
Similar Indole DerivativeHCT116TBD

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities. The presence of the nitrophenyl group is believed to enhance the efficacy of these compounds against various pathogens. Research has documented the antibacterial and antifungal properties of similar compounds, indicating potential applications in treating infectious diseases .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing other biologically active molecules. For example, it can be used in reactions to create more complex indole derivatives through various synthetic pathways, including condensation reactions with other carbonyl compounds . This versatility makes it valuable in drug discovery and development.

Case Study 1: Anticancer Screening

In a study conducted by Zhang et al., several indole derivatives were synthesized and tested for their anticancer activity against A549 and HCT116 cell lines. The results indicated that modifications on the indole structure significantly influenced their cytotoxicity profiles. The study highlighted that introducing electron-withdrawing groups, such as nitro groups, enhanced the compounds' anticancer properties .

Case Study 2: Antimicrobial Testing

Another research project focused on evaluating the antibacterial activity of various nitro-substituted indoles, including 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile. The compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy Group: The 1-OH group may facilitate hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated derivatives like 1-benzyl or 1-difluoromethyl analogs .

Physicochemical Properties

Melting Points and Stability

Comparative melting points (Table 2) highlight substituent effects:

Compound Name Melting Point (°C) Notes References
1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile 137–139 High conjugation from propargyl group
1-Benzyl-3-(pyridin-3-yl-ethynyl)-1H-indole-2-carbonitrile 138–140 Pyridinyl ethynyl enhances rigidity
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile 223–227 Chromene core increases thermal stability

The target compound’s melting point is expected to exceed 140°C due to hydrogen bonding from the 1-OH group and π-π stacking from the 2-nitrophenyl moiety.

Spectroscopic Data

  • 13C NMR: The 2-nitrophenyl group’s nitro carbon resonates near 147 ppm (cf. 147.14 ppm for C-NO₂ in ), while the carbonitrile carbon appears at ~117 ppm (cf. 117.3 ppm in ).
  • HRMS : Molecular ion peaks align with calculated values (e.g., 253.0979 for a nitroindole in ).

Biological Activity

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole core, which is known for its significant role in medicinal chemistry. The introduction of a nitrophenyl group and a carbonitrile moiety enhances its biological profile. The chemical structure can be represented as follows:

C12H8N4O3\text{C}_{12}\text{H}_{8}\text{N}_{4}\text{O}_{3}

Research indicates that compounds containing the indole scaffold often exhibit their biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds can influence various cellular signaling pathways, such as those involving protein kinases and transcription factors.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells, making them potential candidates for anticancer therapies.

Anticancer Activity

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile has demonstrated notable anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
SW620 (Colon Cancer)64.2
PC3 (Prostate Cancer)70.2
MCF-7 (Breast Cancer)20.1

The mechanism underlying this activity may involve the inhibition of tubulin polymerization and the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness with minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µg/mL against Gram-positive bacteria .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that 1-hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile may reduce inflammation markers in vitro, although specific data on this compound are still limited.

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxicity of 1-hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in MCF-7 cells with an IC50 value of 20.1 nM . The study highlighted the potential for this compound to serve as a lead structure for developing new anticancer agents.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against common pathogens. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics . This suggests potential applications in treating infections caused by resistant strains.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile?

The compound can be synthesized via substitution reactions involving indole-3-carbonitrile precursors and 2-nitrophenyl derivatives. For example, analogous indole derivatives (e.g., 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbonitrile) are prepared by reacting indole-3-carbonitrile with substituted benzyl halides under basic conditions, followed by purification via column chromatography and characterization using 1H^1H NMR and ESI-MS . Key steps include optimizing reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reactants to minimize byproducts.

Q. How is the purity and structural integrity of this compound verified in academic research?

Purity is typically assessed using high-performance liquid chromatography (HPLC), while structural confirmation relies on spectroscopic techniques:

  • 1H^1H NMR: Signals for aromatic protons (δ 7.2–8.5 ppm), nitrophenyl groups (δ 7.4–7.6 ppm), and hydroxy protons (broad singlet near δ 5.5 ppm).
  • FT-IR: Stretching vibrations for -CN (~2200 cm1^{-1}) and -OH (~3200–3500 cm1^{-1}).
  • ESI-MS: Molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 307.1) .

Q. What safety protocols are critical when handling 1-hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile?

Safety measures include:

  • Using explosion-proof equipment to prevent ignition from nitro groups .
  • Wearing nitrile gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure .
  • Storing the compound under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental PXRD patterns and simulated diffractograms for polymorph identification?

The variable-cell experimental powder difference (VC-xPWDF) method enables reliable matching of experimental PXRD data to known crystal structures. This approach accounts for lattice parameter variations and preferred orientation effects, which are common in high-throughput polymorph screening (e.g., ROY derivatives). VC-xPWDF minimizes residuals by optimizing unit-cell parameters and peak broadening factors .

Q. What crystallographic strategies are recommended for determining the hydrogen-bonding network in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Key parameters include:

  • Data collection at low temperatures (e.g., 113 K) to reduce thermal motion artifacts.
  • Using anisotropic displacement parameters for non-hydrogen atoms.
  • Assigning hydrogen atoms via geometric constraints (e.g., riding models) or differential Fourier maps.
    For example, SHELXL achieves R-factors < 0.05 for indole derivatives, enabling precise determination of intermolecular interactions (e.g., O–H···N hydrogen bonds) .

Q. How can computational methods complement experimental data in analyzing electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict:

  • Electron density distribution in the nitrophenyl and hydroxyindole moieties.
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Non-covalent interaction (NCI) plots to visualize weak interactions (e.g., π-stacking) .

Q. What strategies address discrepancies in biological activity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., IC50_{50} determination via MTT assays).
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Structural analogs : Compare activity trends with derivatives (e.g., 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile) to isolate functional group contributions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

Contradictions may arise from:

  • Polymorphism : Different crystal forms (e.g., enantiotropic vs. monotropic) exhibit varying solubilities. Use DSC and PXRD to confirm polymorph identity .
  • Protonation states : The hydroxy group’s acidity (pKa ~8–10) can lead to pH-dependent solubility. Measure solubility in buffered solutions (pH 1–14) .

Q. What experimental controls mitigate variability in spectroscopic characterization?

  • Internal standards : Add tetramethylsilane (TMS) for NMR or KBr pellets for IR calibration.
  • Batch consistency : Synthesize multiple batches under identical conditions and compare spectral overlays.
  • Cross-validation : Use complementary techniques (e.g., Raman spectroscopy) to confirm functional group assignments .

Methodological Recommendations

Q. Which software tools are optimal for modeling this compound’s solid-state packing?

  • Mercury (CCDC) : Visualizes crystal packing and calculates void volumes.
  • Materials Studio : Simulates PXRD patterns from crystal structures.
  • SHELXD : Solves phase problems for twinned or low-quality crystals .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
  • HPLC-MS monitoring : Track degradation products and quantify parent compound loss .

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